3-Amino-1-(1-cyclopropylethyl)thiourea
Description
Genesis and Evolution of Thiourea (B124793) Derivatives in Academic Research
Thiourea, an organosulfur compound structurally analogous to urea (B33335) with the oxygen atom replaced by sulfur, serves as a fundamental building block in a vast array of chemical syntheses. annexechem.com The genesis of thiourea derivative chemistry can be traced back to early explorations in organic synthesis, where its versatile reactivity was first recognized. Thiourea and its derivatives exist in two tautomeric forms and possess three functional groups, making them highly adaptable for creating new compounds. sphinxsai.com
Over the years, academic and industrial research has expanded the library of thiourea derivatives exponentially. These compounds are prized for their ability to act as versatile ligands for metal ions, owing to the presence of soft and hard donor sites (sulfur and nitrogen atoms, respectively). nih.govmdpi.com This characteristic has made them significant in coordination chemistry and the development of stable metal complexes. sphinxsai.commdpi.com The synthesis of N-substituted thioureas, particularly N,N'-disubstituted derivatives, is often achieved through straightforward reactions, such as the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate, which then reacts with an amine. mdpi.com This synthetic flexibility has allowed for the creation of a wide range of core structures with diverse functionalities. nih.gov The evolution of this field has seen thiourea derivatives applied as organocatalysts, corrosion inhibitors, and precursors for various heterocyclic products. nih.govresearchgate.net Furthermore, their biological significance is well-documented, with derivatives showing potential as antibacterial, anticancer, antiviral, and anti-inflammatory agents, as well as finding use in agriculture as insecticides and herbicides. mdpi.comacs.org
Significance of Cyclopropyl-Containing Scaffolds in Modern Chemical Science
The cyclopropyl (B3062369) group, a three-membered carbon ring, has become an increasingly vital structural motif in modern chemical science, particularly in medicinal chemistry and drug discovery. scientificupdate.com Its incorporation into molecular scaffolds imparts a unique set of properties derived from its inherent ring strain and distinct electronic nature. hyphadiscovery.com The C-C bonds in a cyclopropane (B1198618) ring have enhanced π-character, and the C-H bonds are shorter and stronger than those in other alkanes. acs.orgresearchgate.net
These features translate into several tangible benefits during drug design. The cyclopropyl ring can enhance metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com It introduces conformational rigidity, which can help in locking a molecule into a bioactive conformation for more favorable binding to a biological target. iris-biotech.de This can lead to enhanced potency and reduced off-target effects. acs.orgresearchgate.net The small, rigid nature of the cyclopropyl group also allows it to serve as a bioisosteric replacement for other groups like alkenes or isopropyl moieties, enabling fine-tuning of properties such as lipophilicity, pKa, and brain permeability. acs.orgiris-biotech.de The proven track record of this moiety is evident in the numerous FDA-approved drugs that contain a cyclopropyl group, highlighting its established role in transitioning preclinical candidates to clinical drugs. scientificupdate.com
| Property | Cyclopropyl Group | Isopropyl Group | tert-Butyl Group |
|---|---|---|---|
| Structure | Rigid, planar triangle | Flexible, branched | Bulky, sterically hindered |
| Metabolic Stability | Generally high; resistant to CYP450 oxidation hyphadiscovery.com | Susceptible to oxidation | Generally stable but can direct metabolism elsewhere |
| Conformational Effect | Introduces high degree of rigidity iris-biotech.de | Allows free rotation | Restricts conformation due to bulk |
| Lipophilicity (clogP) | ~1.2 iris-biotech.de | ~1.5 iris-biotech.de | ~1.9 |
Research Landscape of N-Substituted Thioureas Bearing Alicyclic Groups
The strategic combination of the thiourea core with various substituents is a cornerstone of modern medicinal and materials chemistry. analis.com.my A specific area of interest involves the incorporation of alicyclic groups—saturated carbocyclic rings like cyclopropyl, cyclopentyl, or more complex polycyclic systems like adamantyl—onto the nitrogen atoms of the thiourea scaffold. This molecular design strategy aims to merge the versatile chemical and biological properties of the thiourea moiety with the unique conformational and physicochemical attributes of alicyclic rings.
Rationale for Investigating 3-Amino-1-(1-cyclopropylethyl)thiourea
The investigation of this compound is predicated on the synergistic potential of its constituent parts. The compound features a thiourea backbone, a class of molecules with a rich history of diverse biological and chemical applications. nih.govmdpi.com It is N-substituted with a 1-cyclopropylethyl group, which introduces the valuable cyclopropyl moiety.
The rationale for its study can be broken down as follows:
Merging Proven Scaffolds: The structure combines the thiourea core, known for its wide biological activity spectrum and coordination properties, with the cyclopropyl ring, a favored fragment in modern medicinal chemistry for enhancing metabolic stability and potency. mdpi.comacs.org
Exploring Structure-Activity Relationships: The specific 1-cyclopropylethyl substituent offers a unique spatial arrangement. It presents the rigid cyclopropyl ring attached to an ethyl linker, providing a different conformational profile compared to a simple N-cyclopropyl substitution. Studying this molecule would contribute to a deeper understanding of how the size and structure of alicyclic substituents on thioureas impact their activity.
Potential as a Synthetic Intermediate: The presence of a terminal amino group (3-Amino) on the thiourea (also known as a thiosemicarbazide (B42300) derivative) provides an additional reactive site. This makes the molecule a potentially valuable building block for synthesizing more complex heterocyclic systems, such as 1,3,4-thiadiazoles or 1,2,4-triazoles, which are also important pharmacophores.
While specific, in-depth research articles on this compound are not widely published, its chemical properties are known, and the compound is available commercially for research purposes. fluorochem.co.ukcymitquimica.com The logical combination of these high-value chemical motifs provides a strong impetus for its synthesis and evaluation in various chemical and biological screening programs.
| Identifier | Value |
|---|---|
| CAS Number | 1153251-86-5 fluorochem.co.uk |
| Molecular Formula | C6H13N3S |
| Molecular Weight | 159.25 g/mol cymitquimica.com |
| IUPAC Name | This compound fluorochem.co.uk |
| Canonical SMILES | CC(NC(=S)NN)C1CC1 fluorochem.co.uk |
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(1-cyclopropylethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3S/c1-4(5-2-3-5)8-6(10)9-7/h4-5H,2-3,7H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEIWEPRTKHNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for 3 Amino 1 1 Cyclopropylethyl Thiourea
Comprehensive Analysis of Thiourea (B124793) Core Formation Strategies
The formation of the thiourea core is a pivotal step in the synthesis of 3-Amino-1-(1-cyclopropylethyl)thiourea. Various methodologies have been developed for the synthesis of substituted thioureas, with the condensation of isothiocyanates and amines being the most prominent.
Isothiocyanate-Amine Condensation: Optimization and Scope
The reaction between an isothiocyanate and a primary or secondary amine is a robust and widely utilized method for the synthesis of N,N'-disubstituted thioureas. researchgate.netnih.gov In the context of this compound, this would involve the reaction of 1-(1-cyclopropylethyl)isothiocyanate with hydrazine or a protected derivative. The reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. mdpi.comresearchgate.net
Optimization of this condensation reaction is crucial for achieving high yields and purity. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the use of catalysts. While many organic solvents are effective, recent advancements have demonstrated the utility of sustainable media. For instance, performing the condensation "on-water" can offer a facile, environmentally friendly, and chemoselective route to unsymmetrical thioureas, simplifying product isolation to mere filtration. organic-chemistry.org
The scope of the isothiocyanate-amine condensation is broad, accommodating a wide variety of aliphatic, benzylic, and aromatic isocyanides which can be converted to their respective isothiocyanates. nih.gov The amine component is similarly versatile, allowing for the synthesis of a diverse library of thiourea derivatives. nih.gov For complex molecules, the use of protecting groups on the amine or isothiocyanate precursors may be necessary to avoid side reactions. nih.gov
| Reactant A (Isothiocyanate) | Reactant B (Amine) | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Glycosylmethyl isothiocyanate | Nα-Fmoc-β-amino-L-alanine | Not Specified | Standard Coupling | 70-75% | nih.gov |
| Aryl/Alkyl isothiocyanates | Various Amines | Water ("on-water") | Room Temp | High | organic-chemistry.org |
| Acid Chloride + NH4SCN (in situ ITC) | Heterocyclic Amine | Acetone | Standard | Good | mdpi.com |
| Aliphatic isocyanides + Sulfur | Primary/Secondary Amines | Not Specified | Ambient Temp | Excellent | organic-chemistry.org |
Alternative Routes for N-Alkylation and N-Acylation of Thioureas
Beyond the primary condensation route, modification of a pre-existing thiourea scaffold through N-alkylation or N-acylation presents an alternative synthetic strategy. N-acylation is typically achieved by reacting a thiourea derivative with an acyl chloride. mdpi.comresearchgate.net This method is particularly useful for introducing carbonyl functionalities adjacent to the thiourea nitrogen, leading to the formation of N-acyl thioureas, which are valuable intermediates in heterocyclic synthesis. mdpi.comresearchgate.net
Another alternative involves a two-step process starting from ammonium (B1175870) thiocyanate (B1210189). researchgate.net In this method, the thiocyanate is first reacted with benzoyl chloride, followed by the addition of the desired amine. A subsequent basic hydrolysis step removes the benzoyl group to yield the target N-alkyl or N,N-dialkyl thiourea. researchgate.net This approach is particularly advantageous when dealing with waste streams containing ammonium thiocyanate, providing a value-added pathway for chemical synthesis. researchgate.net While S-alkylation of thioureas is also a known transformation, it leads to isothiourea derivatives and represents a different reaction pathway. acs.org
Stereoselective Synthesis of the 1-(1-cyclopropylethyl) Moiety
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the stereoselective synthesis of the 1-(1-cyclopropylethyl) moiety is of paramount importance. Asymmetric synthesis can be achieved through several key strategies, including the use of chiral auxiliaries, enantioselective catalysis, and the resolution of racemic mixtures.
Chiral Auxiliary Approaches for Asymmetric Induction
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netresearchgate.net After the desired stereocenter has been created, the auxiliary is removed. Evans' oxazolidinone auxiliaries are widely employed for stereoselective alkylations and aldol reactions, which can be adapted to construct chiral centers. researchgate.netresearchgate.net
A particularly relevant strategy combines an aldol reaction, a cyclopropanation step, and a retro-aldol reaction to produce enantiopure cyclopropane (B1198618) carboxaldehydes. rsc.org This sequence allows for the highly controlled synthesis of chiral cyclopropyl (B3062369) building blocks that can be further elaborated. The choice of the auxiliary is critical, as it dictates the facial selectivity of the reaction, leading to high levels of diastereoselectivity. researchgate.net
| Chiral Auxiliary | Reaction Type | Key Feature | Typical Diastereoselectivity | Reference |
|---|---|---|---|---|
| Evans' Oxazolidinones | Alkylation, Aldol Reactions | Forms chiral enolates, directing attack of electrophiles. | High (up to >100:1) | researchgate.netresearchgate.net |
| Camphor-derived Auxiliaries | Alkylation, Diels-Alder | Creates a sterically hindered environment for facial control. | High | researchgate.net |
| D-glucose-derived Auxiliaries | Cyclopentenone Synthesis | Used on an allene for enantioselective cyclization. | Good | nih.gov |
| Trifluoroacetaldehyde Hemiacetal | Cyclopropanation, Epoxidation | Auxiliary is installed via asymmetric catalysis and then directs subsequent functionalization. | High | nih.gov |
Enantioselective Catalysis in Cyclopropyl Moiety Formation
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This field has seen significant advancements, with both biocatalysis and small-molecule catalysis providing powerful tools for cyclopropanation. unl.pt
Biocatalysis: Engineered enzymes, particularly hemoproteins like myoglobin and cytochrome P450, have been developed as efficient carbene transferases for stereoselective cyclopropanations. digitellinc.comresearchgate.net These biocatalysts can achieve excellent yields and enantioselectivities (up to 99% ee) under mild reaction conditions, offering a green and sustainable alternative to traditional chemical methods. digitellinc.com
Chemo-catalysis: Transition metal catalysis and organocatalysis are mainstays of asymmetric cyclopropane synthesis. Chiral Lewis acid catalysts, such as those based on Nickel(II)-BOX complexes, can be used in annulation reactions of cyclopropanes. scispace.com Similarly, enantioselective photocatalysis has emerged as a powerful strategy for various cycloadditions to form chiral cyclic systems. nih.govresearchgate.net Organocatalysts, such as prolinol derivatives and cinchona alkaloids, facilitate Michael-initiated ring-closure (MIRC) reactions to produce chiral cyclopropanes with high yields and enantioselectivity.
| Catalyst Type | Specific Catalyst/System | Reaction | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Biocatalyst | Engineered Myoglobin | Olefin Cyclopropanation | Up to 99% ee | digitellinc.com |
| Lewis Acid | (pybox)Gd(III) complex | Photocatalytic [3+2] Cycloaddition | Good ee | nih.gov |
| Organocatalyst | Cinchona Alkaloid Derivative | Michael-Initiated Ring-Closure (MIRC) | Up to 83% ee | |
| Transition Metal | Ni(OTf)2 / BOX complex | (3+3) Annulation (Kinetic Resolution) | Good | scispace.com |
Resolution Techniques for Enantiomeric Purity
When a stereoselective synthesis is not employed, or if it results in incomplete enantioselectivity, the resolution of a racemic mixture is necessary to obtain the pure enantiomers. wikipedia.org
Classical Resolution: This method involves the conversion of the racemic mixture into a pair of diastereomers by reaction with a chiral resolving agent. wikipedia.orgonyxipca.com For a racemic amine like 1-(1-cyclopropylethyl)amine, chiral acids such as tartaric acid or mandelic acid can be used to form diastereomeric salts. wikipedia.org These salts often have different solubilities, allowing for their separation by fractional crystallization. The resolving agent is then removed to yield the pure enantiomer. wikipedia.org
Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.govmdpi.com Columns such as Chiralcel OD and Chiralcel OJ are effective for resolving a wide range of racemates, including trans-1,2-disubstituted cyclopropane derivatives. nih.gov The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral stationary phase. nih.gov
Other specialized techniques include spontaneous resolution, where a racemate crystallizes as a mixture of enantiopure crystals, and resolution by inclusion complexation with a chiral host compound. wikipedia.orgresearchgate.net
Isolation, Purification, and Yield Optimization Protocols
The successful synthesis of this compound is critically dependent on effective isolation and purification techniques to ensure the high purity of the final product. Following the synthetic reaction, the isolation of the crude product is typically achieved through filtration, particularly if the compound precipitates from the reaction mixture upon cooling. The collected solid is then washed with a suitable solvent to remove residual reactants and soluble impurities.
Purification of this compound is most commonly accomplished through recrystallization. The selection of an appropriate solvent system is paramount for effective purification. Ideal solvents are those in which the thiourea derivative exhibits high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for the recrystallization of thiourea derivatives include ethanol, acetone, or mixtures such as hexane/ethyl acetate. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of well-defined crystals, leaving impurities in the mother liquor. The purity of the recrystallized product can be assessed using techniques such as Thin Layer Chromatography (TLC) and melting point determination.
Yield optimization is a crucial aspect of developing an efficient synthetic route for this compound. Several reaction parameters can be systematically varied to maximize the product yield. These include reaction temperature, reaction time, solvent polarity, and the presence and type of catalyst. For instance, in syntheses involving the reaction of an amine with an isothiocyanate, the reaction rate and yield can be significantly influenced by temperature. While higher temperatures may accelerate the reaction, they can also lead to the formation of byproducts, thus requiring a careful balance. The choice of solvent can also play a critical role; polar aprotic solvents are often employed to facilitate the dissolution of reactants and intermediates.
To illustrate the impact of these parameters on the reaction yield, a hypothetical optimization study is presented below.
Table 1: Hypothetical Yield Optimization for the Synthesis of this compound
| Entry | Temperature (°C) | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 25 | Dichloromethane | None | 12 | 65 |
| 2 | 50 | Dichloromethane | None | 8 | 78 |
| 3 | 80 | Dichloromethane | None | 6 | 72 (decomposition observed) |
| 4 | 50 | Acetonitrile (B52724) | None | 8 | 85 |
| 5 | 50 | Acetonitrile | Triethylamine (0.1 eq) | 4 | 92 |
| 6 | 50 | Tetrahydrofuran | None | 8 | 81 |
Green Chemistry Principles in Synthetic Design
The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally sustainable and economically viable processes. Key areas of focus include the use of safer solvents, improving atom economy, and minimizing waste generation.
One of the primary considerations in green synthetic design is the choice of solvent. Traditional syntheses of thiourea derivatives often employ volatile and hazardous organic solvents. The exploration of greener alternatives is a key research objective. Water, deep eutectic solvents (DESs), and solvent-free reaction conditions, such as mechanochemistry (ball milling), represent promising avenues for reducing the environmental impact of the synthesis. For example, conducting the synthesis in an aqueous medium, where feasible, can significantly reduce the generation of volatile organic compound (VOC) emissions.
To quantify the environmental performance of a synthetic route, several green chemistry metrics can be employed. The E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are two such metrics that are widely used to assess the amount of waste generated relative to the desired product.
E-Factor = (Total mass of waste) / (Mass of product)
Process Mass Intensity (PMI) = (Total mass of inputs) / (Mass of product)
The following table provides a comparative analysis of a hypothetical traditional synthesis versus a greener synthetic approach for this compound, highlighting the potential improvements in green chemistry metrics.
Table 2: Illustrative Green Chemistry Metrics for the Synthesis of this compound
| Synthetic Approach | Solvents | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) |
|---|---|---|---|---|
| Traditional Synthesis | Dichloromethane, Hexane | 75 | 15 | 16 |
| Greener Synthesis | Water, Ethanol (for recrystallization) | 85 | 5 | 6 |
By prioritizing the principles of green chemistry, the synthesis of this compound can be designed to be not only efficient in terms of yield but also minimally impactful on the environment.
Advanced Spectroscopic and Structural Elucidation of 3 Amino 1 1 Cyclopropylethyl Thiourea
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. For 3-Amino-1-(1-cyclopropylethyl)thiourea, a combination of one- and two-dimensional NMR experiments would provide unambiguous assignment of all proton and carbon resonances, offering deep insights into its configuration and conformation.
Proton NMR (¹H NMR) for Configurational and Conformational Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The protons of the cyclopropyl (B3062369) ring are expected to appear in the upfield region (approximately 0.2-0.8 ppm), a characteristic feature resulting from the ring's diamagnetic anisotropy. These protons would likely present as complex multiplets due to geminal and cis/trans vicinal couplings.
The methine proton of the ethyl group, being adjacent to the cyclopropyl ring and the nitrogen atom of the thiourea (B124793), would likely resonate as a multiplet in the range of 3.5-4.0 ppm. The methyl protons of the ethyl group would appear as a doublet around 1.2-1.4 ppm, coupled to the methine proton.
The protons on the nitrogen atoms of the thiourea and amino groups are expected to show broad signals due to quadrupole effects and potential chemical exchange. Their chemical shifts would be sensitive to solvent and concentration, but are anticipated in the regions of 7.0-8.5 ppm for the NH proton adjacent to the ethyl group, and 4.0-5.5 ppm for the terminal NH2 protons.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| Cyclopropyl CH₂ | 0.2 - 0.5 | Multiplet | |
| Cyclopropyl CH | 0.5 - 0.8 | Multiplet | |
| CH₃ | 1.2 - 1.4 | Doublet | 6.5 - 7.5 |
| CH | 3.5 - 4.0 | Multiplet | |
| NH₂ | 4.0 - 5.5 | Broad Singlet | |
| NH | 7.0 - 8.5 | Broad Singlet |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The thiocarbonyl carbon (C=S) is the most deshielded, with a predicted chemical shift in the range of 180-185 ppm. The carbons of the cyclopropyl ring will appear at unusually high field, typically between 5 and 15 ppm for the CH₂ groups and 15-25 ppm for the CH carbon.
The methine carbon of the ethyl group, bonded to nitrogen, is expected to resonate around 55-65 ppm, while the methyl carbon will be found further upfield, between 15 and 25 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=S | 180 - 185 |
| CH | 55 - 65 |
| Cyclopropyl CH | 15 - 25 |
| CH₃ | 15 - 25 |
| Cyclopropyl CH₂ | 5 - 15 |
Heteronuclear and Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and establish the connectivity within the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the cyclopropyl protons, between the methine and methyl protons of the ethyl group, and potentially between the NH protons and adjacent CH protons, confirming the through-bond connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). For instance, the carbon signals of the cyclopropyl and ethyl groups would be readily identified through their correlation with the corresponding proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected from the NH proton to the methine carbon and the thiocarbonyl carbon. The methyl protons would show a correlation to the methine carbon, and the cyclopropyl protons would correlate with the methine carbon, solidifying the structure of the 1-cyclopropylethyl moiety and its attachment to the thiourea core.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy provides a "fingerprint" of the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic bands.
The N-H stretching vibrations of the primary amine (NH₂) and the secondary amine (NH) would appear as distinct bands in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the ethyl and cyclopropyl groups would be observed just below 3000 cm⁻¹.
The thiocarbonyl (C=S) stretching vibration is a key feature and typically appears in the region of 1200-1350 cm⁻¹, often coupled with other vibrations. The C-N stretching vibrations of the thiourea backbone would be found in the 1400-1500 cm⁻¹ range. The presence of the cyclopropyl ring may give rise to characteristic ring deformation bands around 1020 cm⁻¹ and 850 cm⁻¹.
Predicted IR and Raman Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (NH₂, NH) | 3100 - 3500 |
| C-H stretch (alkyl) | 2850 - 3000 |
| C-N stretch | 1400 - 1500 |
| C=S stretch | 1200 - 1350 |
| Cyclopropyl ring deformation | ~1020, ~850 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways
HRMS would be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition of this compound (C₆H₁₃N₃S).
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for N-alkyl, N'-aminothioureas would be expected. Cleavage of the C-N bond between the ethyl group and the thiourea nitrogen would lead to the formation of a stable cyclopropylethyl cation. Another likely fragmentation would involve the loss of the amino group (NH₂) or the entire aminothiourea moiety. Alpha-cleavage adjacent to the nitrogen atom of the ethyl group is also a plausible fragmentation route.
Predicted Key HRMS Fragments
| m/z (predicted) | Possible Fragment Identity |
|---|---|
| [M+H]⁺ | Protonated molecular ion |
| [M - NH₂]⁺ | Loss of the amino group |
| [C₅H₉]⁺ | Cyclopropylethyl cation |
| [CH₄N₃S]⁺ | Aminothiourea fragment |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
For a definitive and unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. By growing a suitable single crystal of this compound, the precise bond lengths, bond angles, and torsional angles can be determined.
The crystal structure would reveal the conformation of the 1-cyclopropylethyl group relative to the thiourea plane. It would also provide detailed information on the intermolecular interactions, such as hydrogen bonding involving the NH and NH₂ groups and the sulfur atom of the thiocarbonyl group. These hydrogen bonds are expected to play a crucial role in the crystal packing, likely forming extended networks or dimeric structures. Analysis of the C=S and C-N bond lengths within the thiourea moiety would provide insight into the degree of delocalization in this part of the molecule.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry
A comprehensive search of scientific literature and spectroscopic databases reveals a notable absence of specific experimental or theoretical studies on the chiroptical properties of this compound. Consequently, no empirical data from Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) is available to definitively establish the absolute stereochemistry of this compound.
However, the principles of chiroptical spectroscopy provide a robust theoretical framework for how such a determination could be achieved. Both ECD and ORD are powerful, non-destructive techniques that are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. The absolute configuration of a stereocenter dictates the differential absorption of left- and right-circularly polarized light (measured in ECD) and the wavelength-dependent rotation of the plane of polarized light (measured in ORD).
For a molecule like this compound, the chiral center at the carbon atom bonded to the cyclopropyl, ethyl, amino, and thiourea groups would be the primary determinant of its chiroptical response. The thiourea moiety itself contains chromophores (C=S) that absorb ultraviolet light and can give rise to distinct Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are directly correlated to the spatial orientation of the substituents around the chiral center.
In a typical investigation, the experimental ECD and ORD spectra of an enantiomerically pure sample of this compound would be recorded. These experimental data would then be compared with theoretical spectra generated through quantum mechanical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). By calculating the predicted ECD and ORD spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental data allows for an unambiguous assignment of the absolute configuration.
While specific data tables and detailed research findings for this compound are not available, the following tables illustrate the type of data that would be generated and analyzed in such a study.
Table 1: Hypothetical Experimental Chiroptical Data
This interactive table represents the kind of experimental data that would be collected. The Cotton effects (CE) are characterized by their wavelength (λ) and intensity (Δε for ECD, [Φ] for ORD).
| Spectroscopic Technique | Wavelength (nm) | Molar Ellipticity (Δε) | Molar Rotation ([Φ]) |
| Electronic Circular Dichroism | 290 | +2.5 | |
| 250 | -1.8 | ||
| Optical Rotatory Dispersion | 589 (Na D-line) | +150 | |
| 320 | +800 (Peak) | ||
| 270 | -1200 (Trough) |
Table 2: Hypothetical Comparison of Experimental and Calculated ECD Data
This table demonstrates how experimental data would be compared against theoretical calculations for both possible enantiomers to assign the absolute configuration.
| Source | Wavelength of Major CE (nm) | Sign of Major CE | Wavelength of Minor CE (nm) | Sign of Minor CE | Assigned Configuration |
| Experimental | 290 | Positive | 250 | Negative | - |
| Calculated (R)-enantiomer | 292 | Positive | 248 | Negative | (R) |
| Calculated (S)-enantiomer | 292 | Negative | 248 | Positive | - |
In the absence of direct studies on this compound, the scientific community relies on these established methodologies to elucidate the absolute stereochemistry of novel chiral compounds. Future research on this specific molecule would undoubtedly employ these powerful chiroptical techniques.
Computational Chemistry and Molecular Modeling of 3 Amino 1 1 Cyclopropylethyl Thiourea
Quantum Mechanical Studies
Quantum mechanical (QM) methods are employed to understand the electronic structure and intrinsic properties of the molecule at the atomic level.
Density Functional Theory (DFT) is a robust method for studying the electronic structure of molecules, offering a favorable balance between computational cost and accuracy. A common approach involves using the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), to perform calculations. rsc.org
Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation (ground state). This process determines the most stable three-dimensional arrangement of atoms. For 3-Amino-1-(1-cyclopropylethyl)thiourea, the optimization would reveal key structural parameters. The planarity of the thiourea (B124793) group, the orientation of the cyclopropylethyl moiety relative to the thiourea backbone, and the specific bond lengths and angles are critical outputs of this calculation. conicet.gov.arresearchgate.net
Electronic Structure and Spectroscopic Properties: Once the geometry is optimized, DFT is used to calculate various electronic properties. The distribution of electron density, dipole moment, and atomic charges can be determined, offering insights into the molecule's polarity and intermolecular interaction potential. rajpub.com Furthermore, vibrational frequency calculations can predict the infrared (IR) spectrum of the molecule. rajpub.com Key vibrational modes would include N-H stretching of the amino and thioamide groups, C=S stretching of the thione group, and various bending and rocking modes associated with the cyclopropyl (B3062369) and ethyl fragments. rsc.org
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C=S | 1.685 | |
| C-N (thioamide) | 1.378 | |
| C-N (amino) | 1.390 | |
| N-N | 1.401 | |
| C-C (cyclopropyl) | 1.510 | |
| Bond Angles (°) ** | ||
| N-C-N | 117.5 | |
| S=C-N | 122.0 | |
| C-N-N | 119.8 | |
| Dihedral Angles (°) ** | ||
| S=C-N-C (ethyl) | 178.5 | |
| C-N-C-C (ethyl-cyclopropyl) | 65.0 |
Ab initio methods, which mean "from first principles," solve the Schrödinger equation without empirical data, offering higher accuracy than DFT for certain properties, albeit at a greater computational expense. pnas.orgwikipedia.org Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory [e.g., CCSD(T)] are often used to refine the energies of conformations initially identified by DFT. numberanalytics.com For a molecule like this compound, these high-accuracy calculations would be valuable for determining the relative energies of different rotamers (isomers formed by rotation around single bonds), providing a more precise understanding of the conformational energy landscape. pnas.org
Frontier Molecular Orbital (FMO) Theory: FMO theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbohrium.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.netbohrium.com For this compound, the HOMO is expected to be localized on the sulfur and nitrogen atoms of the thiourea moiety, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the C=S bond. nih.govresearchgate.net
Table 2: Illustrative FMO Properties (in eV) for this compound
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap (Egap) | 5.15 |
| Ionization Potential (I ≈ -EHOMO) | 6.25 |
| Electron Affinity (A ≈ -ELUMO) | 1.10 |
Electrostatic Potential (ESP) Maps: An ESP map visualizes the electrostatic potential on the molecule's electron density surface. deeporigin.com It uses a color spectrum to indicate charge distribution: red signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue signifies regions of positive potential (electron-poor, attractive to nucleophiles). wolfram.com In the ESP map of this compound, the area around the sulfur atom would be intensely red, highlighting its role as a hydrogen bond acceptor and a site of electrophilic interaction. researchgate.netresearchgate.net The N-H protons would appear blue, indicating their character as hydrogen bond donors. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While QM methods describe static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of a molecule over time. mdpi.comrsc.org An MD simulation would involve placing the molecule in a simulated solvent box (e.g., water) and calculating the forces on each atom to model its movement according to Newtonian physics. acs.org
For this compound, a simulation of several nanoseconds would reveal the accessible rotational conformations around the C-N and C-C single bonds. nih.gov This is particularly important for understanding the flexibility of the 1-cyclopropylethyl side chain. The simulation would show how this group rotates and flexes, which can influence how the molecule fits into a biological receptor. researchgate.net Analysis of the MD trajectory would provide a statistical map of the most populated conformations and the energy barriers for transitioning between them, offering a dynamic view of the molecule's structural landscape.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. farmaciajournal.comresearchgate.net To build a QSAR model for a class of compounds including this compound, one would need a dataset of structurally similar thiourea derivatives with experimentally measured biological activity (e.g., enzyme inhibition). nih.gov
Molecular descriptors (numerical representations of chemical information) would be calculated for each molecule. These can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. farmaciajournal.com A mathematical model, often using multiple linear regression or machine learning algorithms, is then developed to create an equation that predicts activity based on these descriptors.
A hypothetical QSAR equation might look like: pIC₅₀ = β₀ + β₁(LogP) - β₂(E_LUMO) + β₃(Molecular_Surface_Area)
Such a model would allow for the prediction of the biological efficacy of new, unsynthesized thiourea derivatives, guiding the design of more potent compounds.
Molecular Docking Investigations with Biomolecular Targets
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). singidunum.ac.rsresearchgate.net Thiourea derivatives are known to inhibit various enzymes, such as urease, kinases, and cyclooxygenases (COX), by interacting with key amino acid residues in their active sites. singidunum.ac.rsrsc.orgbiointerfaceresearch.com
A docking study for this compound would involve:
Obtaining the 3D crystal structure of a relevant target protein from a database like the Protein Data Bank (PDB). rsc.org
Defining the binding site or pocket within the protein.
Using a docking algorithm to place the ligand into the binding site in multiple possible conformations and orientations.
Scoring these poses based on binding energy calculations to identify the most likely binding mode. nih.gov
The results would predict the binding affinity (e.g., in kcal/mol) and visualize the specific intermolecular interactions, such as hydrogen bonds between the ligand's N-H and C=S groups and polar residues in the protein's active site, as well as hydrophobic interactions involving the cyclopropyl group. nih.gov This information is critical for understanding the mechanism of action and for the rational design of more effective inhibitors. biointerfaceresearch.com
Ligand-Protein Interaction Prediction and Binding Mode Analysis
The prediction of ligand-protein interactions is a foundational step in computational drug design, aiming to identify and characterize the binding of a small molecule to a protein target. nih.gov For this compound, the analysis focuses on how its distinct structural features—the thiourea core, the terminal amino group, and the cyclopropylethyl substituent—govern its binding affinity and selectivity.
The thiourea moiety, SC(NH2)2, is a versatile functional group known for its ability to act as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the sulfur atom). mdpi.comresearchgate.net This dual nature allows it to form robust hydrogen bonding networks with amino acid residues in a protein's active site, which is a critical factor for stable binding. nih.govnih.govfrontiersin.org The terminal amino group (-NH2) provides an additional site for hydrogen bonding, potentially enhancing the molecule's affinity for its target.
Enzyme Active Site Docking (e.g., MK-2, SIRT1, KARI, AChE, BChE)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is used to screen this compound against various enzyme targets to predict its inhibitory potential.
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2): MK-2 is a key enzyme in inflammatory signaling pathways. Studies on similar thiourea analogues have identified crucial interactions within the MK-2 active site. mdpi.com Docking simulations of this compound would likely show its thiourea group forming hydrogen bonds with key residues such as Leu141, Lys93, and Asp207, which are known to be important for the binding of thiourea-based inhibitors. mdpi.com The cyclopropylethyl group would be positioned to interact with a hydrophobic region of the binding site.
Sirtuin 1 (SIRT1): SIRT1 is a NAD+-dependent deacetylase involved in various cellular processes, and its modulation is a target for treating metabolic and age-related diseases. nih.govnih.gov Computational studies on thiourea derivatives as SIRT1 inhibitors have shown that these molecules can effectively bind to the enzyme. researchgate.net Docking analysis suggests that this compound could interact with key residues like Phe297 in the SIRT1 catalytic site, with the thiourea core establishing critical hydrogen bonds that stabilize the complex. researchgate.net
Ketol-Acid Reductoisomerase (KARI): Information regarding the specific docking of thiourea derivatives into the active site of KARI is not extensively documented in available research. However, a hypothetical docking study would focus on identifying potential hydrogen bond and hydrophobic interactions between the ligand and the enzyme's active site, which typically binds a cofactor like NADPH and its substrate.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are primary targets in the management of Alzheimer's disease. researchgate.net The active site of AChE is a deep gorge containing a catalytic triad (B1167595) (Ser203, Glu334, His447) and a peripheral anionic site. nih.gov Docking simulations of thiourea derivatives often show interactions with key residues within this gorge. researchgate.netekb.eg It is predicted that this compound would orient its thiourea and amino groups to form hydrogen bonds with residues in the catalytic or peripheral sites, while the cyclopropyl group engages in hydrophobic interactions.
| Enzyme Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Type of Interaction |
|---|---|---|---|
| MK-2 | -8.5 | Leu141, Lys93, Asp207 | Hydrogen Bonding |
| SIRT1 | -9.1 | Phe297, Ile347 | Hydrogen Bonding, Hydrophobic |
| AChE | -7.9 | Tyr337, Ser203, His447 | Hydrogen Bonding, π-sulfur |
| BChE | -7.5 | Trp82, His438 | Hydrogen Bonding, Hydrophobic |
Protein-Ligand Complex Stability Assessments
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are employed to assess the stability of the protein-ligand complex over time. unipd.itnih.gov These simulations model the motion of every atom in the system, providing insights into the flexibility of the complex and the durability of the interactions identified in docking studies.
Furthermore, analysis of the hydrogen bond occupancy and interaction fingerprints throughout the simulation can confirm the persistence of key interactions. nih.gov It is hypothesized that the strong hydrogen bonds formed by the thiourea and amino moieties would lead to a stable complex with high interaction persistence, suggesting a longer residence time of the ligand in the active site, which is often correlated with higher efficacy. unipd.it
| Simulation Parameter | Typical Value/Observation | Implication for Stability |
|---|---|---|
| Ligand RMSD | < 2.0 Å | Stable binding pose, minimal movement from the initial docked position. |
| Protein Backbone RMSD | < 3.0 Å | The overall protein structure remains stable upon ligand binding. |
| Hydrogen Bond Occupancy | > 70% | Key hydrogen bonds are consistently maintained throughout the simulation. |
| Binding Free Energy (MM/PBSA) | Low (e.g., < -30 kcal/mol) | Favorable and spontaneous binding of the ligand to the protein. |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by calculating the structures and energies of reactants, products, and transition states. rsc.org For this compound, this analysis could be applied to understand its synthesis or potential metabolic pathways.
For instance, a common reaction involving thiourea derivatives is intramolecular cyclization to form heterocyclic compounds like thiadiazoles, a process that can be mediated by an oxidizing agent. researchgate.net Using methods like Density Functional Theory (DFT), chemists can model this reaction pathway. The process involves locating the transition state structure for the N-S bond formation and subsequent ring closure.
The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. A lower activation energy suggests a faster reaction rate. By mapping the entire reaction coordinate, from reactants through the transition state to the products, a comprehensive understanding of the mechanism is achieved. This knowledge is valuable for optimizing synthetic routes or predicting potential bioactive metabolites of the parent compound.
Structure Activity Relationship Sar Investigations of 3 Amino 1 1 Cyclopropylethyl Thiourea and Its Analogs
Systematic Modification of the Cyclopropylethyl Moiety: Stereoelectronic Effects
The 1-cyclopropylethyl substituent is a distinguishing feature of the lead compound, and its unique stereoelectronic properties play a significant role in molecular recognition. The cyclopropyl (B3062369) ring, due to its strained three-membered structure, exhibits electronic properties that are often compared to those of a double bond, including the ability to participate in π-conjugation and stabilize adjacent carbocations. Its compact size also introduces specific steric constraints.
Systematic modifications in this region are crucial for understanding its contribution to the biological profile. Research on related cyclopropyl-appended acylthiourea derivatives has shown that the presence of the cyclopropyl group is often favorable for potent biological activity. nih.gov SAR analysis reveals that both the steric bulk and the electronic nature of this moiety influence the compound's interaction with target proteins. nih.gov
Key modifications and their expected impact include:
Ring Size Variation: Altering the cyclopropyl ring to a cyclobutyl or cyclopentyl group would systematically increase steric bulk and modify the electronic character. This can probe the size limits of the binding pocket and the importance of the specific electronic nature of the three-membered ring.
Substitution on the Cyclopropyl Ring: Introducing small substituents (e.g., methyl, fluoro) onto the cyclopropyl ring can fine-tune its lipophilicity and electronic properties, potentially enhancing binding affinity or altering metabolic stability.
Modification of the Ethyl Linker: Shortening or lengthening the ethyl linker to a methyl or propyl group, respectively, would change the spatial orientation of the cyclopropyl ring relative to the thiourea (B124793) core. This helps to determine the optimal distance and geometry for interaction with the biological target.
The stereoelectronic properties of N,N'-disubstituted thioureas are known to be important for their biological profile, with molecular volume and polar surface area being key features. researchgate.net Therefore, modifications to the cyclopropylethyl group that alter these parameters are expected to have a direct impact on activity.
Table 1: Hypothetical SAR of Cyclopropylethyl Moiety Modifications This table is for illustrative purposes based on general SAR principles.
| Modification | Rationale | Predicted Impact on Activity |
|---|---|---|
| Replace cyclopropyl with isopropyl | Isosteric replacement, removes ring strain | Decrease/Increase (depends on target's preference for rigid vs. flexible group) |
| Replace cyclopropyl with cyclobutyl | Increase steric bulk, alter ring pucker | Likely decrease if binding pocket is constrained |
| Introduce methyl group on cyclopropyl | Increase lipophilicity and steric bulk | May enhance binding through hydrophobic interactions or cause steric clash |
Functionalization of the Amino Group on the Thiourea Core
Studies on analogous acyl thiourea scaffolds have demonstrated that various substitutions on the thiourea core have a profound influence on biological outcomes. nih.gov The primary amino group can be derivatized in several ways:
Acylation: Reaction with acyl chlorides or anhydrides yields N-acylamino-thiourea derivatives. The nature of the acyl group (e.g., aliphatic vs. aromatic) can introduce new binding interactions, such as van der Waals or π-π stacking, and modulate the electronic properties of the entire thiourea backbone.
Alkylation/Arylation: Introducing alkyl or aryl groups can increase lipophilicity and steric hindrance. This can enhance membrane permeability or introduce specific interactions within a hydrophobic pocket of the target protein.
Formation of Schiff Bases: Condensation with aldehydes or ketones can form hydrazone derivatives, which extends the conjugated system and introduces new geometric isomers (E/Z), potentially leading to altered biological profiles.
The synthesis of thiourea derivatives often involves the reaction of an isothiocyanate with an amine, providing a versatile route to a wide array of N-substituted analogs. mdpi.commdpi.com This synthetic flexibility allows for the creation of large libraries of compounds with diverse functionalities on the amino group, facilitating comprehensive SAR studies. The main pharmacological activity of thiourea derivatives is often attributed to specific interactions with target proteins or enzymes, making the functionalization of potential hydrogen-bonding groups like the amino moiety a key strategy for optimization. researchgate.net
Conformational Flexibility and its Influence on Biological Recognition
The structure of 3-Amino-1-(1-cyclopropylethyl)thiourea contains several single bonds, affording it considerable conformational flexibility. The rotation around the C-N and N-N bonds allows the cyclopropylethyl group and the amino group to adopt various spatial arrangements relative to the central thiourea plane. This flexibility is a double-edged sword: it allows the molecule to adapt its shape to fit into a binding site (an "induced fit" model), but it can also lead to an entropic penalty upon binding if the molecule must adopt a single, rigid conformation. nih.gov
The thiourea moiety itself can exist in different conformations, and the C=S and C-N bond lengths and angles provide insight into the delocalization of electrons, which in turn affects hydrogen bonding capabilities. nih.gov The ability of the two N-H groups of the thiourea to act as hydrogen bond donors is fundamental to its interaction with many biological targets. nih.gov
Understanding the bioactive conformation is key to drug design. Strategies to explore its influence include:
Conformationally Restricted Analogs: Introducing cyclic structures or bulky groups that limit bond rotation can lock the molecule into a specific conformation. For example, incorporating the ethyl linker into a ring system would rigidify the structure. Comparing the activity of these rigid analogs to the flexible parent compound can provide strong evidence for the bioactive conformation.
Computational Modeling: Molecular dynamics simulations can be used to explore the conformational landscape of the molecule in solution and within a target's binding site. nih.gov These studies can identify low-energy conformations that are likely to be biologically relevant.
In chiral amido-thiourea catalysts, it has been shown that the existence of slowly interconverting amide rotamers can compromise activity, and designing structures that exist as a single rotamer leads to improved performance. nih.gov A similar principle applies to biological recognition, where pre-organizing the ligand into the correct conformation for binding can enhance affinity and activity.
Role of Chiral Centers in Modulating Molecular Interactions
Chirality is a fundamental aspect of molecular recognition in biological systems, as enzymes, receptors, and other protein targets are themselves chiral. researchgate.net The 1-cyclopropylethyl moiety in this compound contains a stereogenic center at the carbon atom attached to both the cyclopropyl ring and the thiourea nitrogen. Consequently, the compound can exist as two non-superimposable mirror images, or enantiomers (the R- and S-isomers).
It is well-established that different enantiomers of a chiral drug can exhibit widely different biological activities, potencies, and metabolic fates. This stereoselectivity arises because the three-dimensional arrangement of atoms in one enantiomer may allow for optimal multi-point interactions with a chiral binding site, while its mirror image cannot achieve the same complementary fit.
The importance of chirality in thiourea derivatives has been demonstrated in the context of asymmetric synthesis, where chiral thioureas serve as effective catalysts by creating a specific chiral environment. nih.govmdpi.com In medicinal chemistry, this principle directly translates to interactions with biological targets. The precise orientation of the cyclopropyl group, the adjacent proton, and the ethyl group relative to the rest of the molecule will dictate how it is recognized. One enantiomer may bind with high affinity, while the other may bind weakly or not at all.
Therefore, SAR investigations must involve the synthesis and biological evaluation of the individual enantiomers. Comparing the activity of the racemate (a 1:1 mixture of both enantiomers) with that of the pure R- and S-isomers is essential to:
Identify the eutomer (the more active enantiomer).
Determine the eudismic ratio (the ratio of the potencies of the enantiomers).
Develop a stereochemically defined lead compound, which often leads to a more selective pharmacological profile.
Development of Predictive Models for Structure-Activity Linkages
As SAR data for a series of analogs become available, quantitative structure-activity relationship (QSAR) models can be developed to create a mathematical correlation between chemical structure and biological activity. nih.gov QSAR is a computational modeling method that links the physicochemical properties of molecules, known as descriptors, to their biological activities. farmaciajournal.com
For thiourea derivatives, QSAR studies have been successfully employed to predict activities and guide the design of new compounds. nih.govnih.gov The process involves several key steps:
Data Set Assembly: A series of structurally related analogs of this compound with their corresponding measured biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. nih.gov
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links a combination of descriptors to the observed activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques and, ideally, an external test set of compounds not used in model generation. nih.gov
A validated QSAR model can be a powerful predictive tool. researchgate.net It can help identify which molecular properties are most critical for activity, allowing researchers to prioritize the synthesis of new analogs with a higher probability of success. For instance, a QSAR model might reveal that high lipophilicity and the presence of a hydrogen bond donor at a specific position are key to high potency. This knowledge provides a rational basis for the design of next-generation compounds. nih.gov
Table 2: Common Descriptors Used in QSAR Models for Thiourea Analogs
| Descriptor Class | Examples | Information Provided |
|---|---|---|
| Electronic | Partial atomic charges, Electronegativity, Dipole moment | Describes the electronic distribution and potential for electrostatic interactions. nih.govnih.gov |
| Steric/Topological | Molecular Weight, van der Waals Volume, Surface Area | Describes the size and shape of the molecule. nih.gov |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity, affecting membrane transport and hydrophobic binding. farmaciajournal.com |
| Hydrogen Bonding | Number of H-bond donors/acceptors, Polar Surface Area (PSA) | Quantifies the potential for hydrogen bonding interactions with the target. researchgate.net |
Biological Activity Profiling and Mechanistic Studies in Vitro and Pre Clinical in Vivo
In Vitro Enzymatic Inhibition Assays (e.g., hydrolases, kinases, reductases)
There is no published data available from in vitro enzymatic inhibition assays specifically studying the effects of 3-Amino-1-(1-cyclopropylethyl)thiourea on enzymes such as hydrolases, kinases, or reductases.
Studies on other thiourea (B124793) derivatives have shown varied enzyme inhibition profiles. For instance, certain series of thiourea compounds have been evaluated for their inhibitory effects against enzymes like tyrosinase, cholinesterase, α-amylase, and α-glucosidase. dergipark.org.trmdpi.com However, these findings are specific to the tested derivatives and cannot be extrapolated to this compound.
Cell-Based Assays for Cellular Response Mechanisms
No specific research has been published detailing the effects of this compound in cell-based assays to determine its impact on cellular response mechanisms.
For context, other distinct thiourea analogs have been investigated in various cancer cell lines to assess their cytotoxic and pro-apoptotic activity. nih.gov These studies explore mechanisms like the induction of apoptosis and the reduction of cell viability in specific cancer cell lines, but no such data exists for this compound. nih.gov
Target Engagement Studies at the Molecular Level (e.g., protein-ligand binding, pathway modulation)
There are no available target engagement or molecular-level binding studies for this compound. Research that typically involves techniques to confirm direct interaction with protein targets or modulation of specific cellular pathways has not been published for this compound.
Investigations of Anti-Infective Properties (e.g., antibacterial, antifungal, antimalarial, antiparasitic activity against specific protozoa)
No studies have been published investigating the potential anti-infective properties of this compound. Its activity against bacteria, fungi, malaria parasites, or other protozoa has not been reported in the scientific literature.
The broader class of thiourea derivatives has been a source of compounds with antimicrobial properties. For example, various novel thiourea derivatives have been synthesized and tested against different strains of bacteria and fungi, with some showing significant inhibitory activity. nih.govresearchgate.netbenthamscience.commdpi.com These activities are highly structure-dependent, and no data is available for the specific compound .
Antioxidant Capacity and Radical Scavenging Mechanisms
The antioxidant capacity and radical scavenging activity of this compound have not been documented in published research.
Many other thiourea derivatives have been assessed for their antioxidant potential using assays such as DPPH and ABTS radical scavenging. hueuni.edu.vnresearchgate.netresearchgate.net These studies indicate that the antioxidant properties can vary significantly based on the specific chemical structure of the derivative. dergipark.org.trresearchgate.net
Exploration of Anti-Inflammatory Modulatory Effects
There is no available data from studies exploring the anti-inflammatory modulatory effects of this compound.
Research into other thiourea derivatives has shown that some possess anti-inflammatory qualities. mdpi.com These effects are often investigated using models of inflammation and by measuring the inhibition of pro-inflammatory enzymes or cytokines. mdpi.com However, no such investigations have been reported for this compound.
Pre-clinical In Vivo Efficacy Studies in Animal Models
No pre-clinical in vivo efficacy studies in animal models have been published for this compound.
Organocatalytic Applications and Asymmetric Synthesis
3-Amino-1-(1-cyclopropylethyl)thiourea as a Chiral Bifunctional Organocatalyst
No published studies were found that describe the synthesis, characterization, or application of this compound as a chiral bifunctional organocatalyst. While the general class of chiral aminothioureas is well-established in organocatalysis for their ability to activate both nucleophiles and electrophiles simultaneously, specific data for this particular compound is not available in the scientific literature.
Enantioselective Michael Additions, Aldol Condensations, and Other C-C/C-X Bond Formations
There is no research documenting the use of this compound as a catalyst for enantioselective Michael additions, aldol condensations, or other carbon-carbon or carbon-heteroatom bond-forming reactions. Consequently, no data on substrate scope, reaction yields, diastereoselectivity, or enantioselectivity for this specific catalyst can be provided.
Role as a Hydrogen Bond Donor and/or Brønsted Acid Catalyst
While the thiourea (B124793) moiety is known to function as a powerful hydrogen bond donor and a weak Brønsted acid, no experimental or computational studies are available that specifically investigate these properties for this compound. Its mode of activation and its role in stabilizing transition states through hydrogen bonding have not been reported.
Catalyst Design Principles and Turnover Frequency (TOF) Optimization
Information regarding the design principles that would lead to the specific structure of this compound is not available. Furthermore, no studies on the optimization of its catalytic activity, including the determination or improvement of its Turnover Frequency (TOF) in any reaction, have been published.
Mechanistic Insights into Stereoselective Catalysis
Without any reported applications in stereoselective catalysis, there are no mechanistic studies, kinetic analyses, or computational models available that would provide insight into how this compound might achieve stereocontrol in a chemical transformation.
Analytical Method Development for Research and Monitoring
Chromatographic Quantification Techniques (e.g., HPLC-UV, nLC-MS/MS for compound and metabolites in research matrices)
Chromatographic methods are the cornerstone for the selective and sensitive quantification of organic compounds like thiourea (B124793) derivatives in complex biological and environmental samples.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a widely accessible and reliable technique for the analysis of thiourea compounds. alsenvironmental.co.uk The method involves separating the analyte from a sample matrix using a liquid chromatography column, followed by detection using an ultraviolet (UV) spectrophotometer. For thiourea and its derivatives, analysis is often performed on reversed-phase columns (e.g., C18) with a mobile phase typically consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.commdpi.com Detection is commonly carried out at a wavelength of around 200-240 nm. sielc.comsielc.comresearchgate.net A key advantage of HPLC-UV is its robustness and cost-effectiveness for routine analysis in research settings. However, interferences from non-target compounds with similar UV absorbance can sometimes be a challenge, potentially raising the limits of detection. alsenvironmental.co.uk
Nano Liquid Chromatography with Tandem Mass Spectrometry (nLC-MS/MS) offers significantly higher sensitivity and specificity, making it ideal for quantifying trace levels of the parent compound and its metabolites in complex biological matrices like plasma and tissue homogenates. researchgate.netnih.gov This technique couples the high-resolution separation power of nano-LC with the precise mass identification and fragmentation analysis of tandem mass spectrometry. A validated nLC-MS/MS method for several thiourea-based antiviral compounds has been developed, demonstrating the suitability of this approach. researchgate.net In this method, samples are first processed, often by protein precipitation, and then injected into the nLC-MS/MS system. researchgate.netnih.gov The compound is identified based on its specific mass-to-charge ratio (m/z) and its characteristic fragment ions, providing a high degree of confidence in the quantification. mdpi.com This methodology is capable of achieving lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range. researchgate.net
Table 1: Example Performance of an nLC-MS/MS Method for Thiourea Derivatives researchgate.net
| Parameter | Performance Characteristic |
| Linearity Range | 1.00 - 10,000 pg/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Intra-day Precision (% RSD) | ≤ 10.8% |
| Inter-day Precision (% RSD) | ≤ 10.8% |
| Relative Error (Accuracy) | 0.5% to 5.98% |
| Run Time | 15 minutes |
Development of Specialized Detection Probes (e.g., chemosensors if applicable for related compounds)
The inherent structural features of the thiourea group, particularly its hydrogen-bonding capabilities and the presence of sulfur and nitrogen atoms, make it an excellent building block for specialized detection probes known as chemosensors. nih.govnih.gov These sensors are designed to produce a measurable signal, typically a change in color (colorimetric) or fluorescence, upon binding to a specific analyte. nih.gov
Thiourea-based fluorescent chemosensors have been developed for the detection of various metal ions and anions. nih.govacs.org The sensing mechanism often relies on processes like photoinduced electron transfer (PET). In a typical design, the thiourea moiety is linked to a fluorophore. acs.org In the unbound state, the thiourea group can quench the fluorescence of the fluorophore. Upon binding with a target analyte (e.g., a metal ion like Hg²⁺ or Zn²⁺), this quenching effect is disrupted, leading to a restoration or "turn-on" of the fluorescence signal. acs.orgresearchgate.net
The selectivity and sensitivity of these chemosensors can be finely tuned by modifying the structure of the thiourea substituents. acs.org Researchers have successfully developed thiourea-based probes that function effectively in aqueous media and can be used for imaging analytes within living cells. researchgate.netnih.gov While these probes are not specific to 3-Amino-1-(1-cyclopropylethyl)thiourea itself, the principles governing their design could be adapted to create specialized sensors for this compound or its derivatives if a specific detection need arises in a research context. nih.gov
Validation of Analytical Methods for Accuracy, Precision, and Sensitivity in Research Settings
The validation of any analytical method is a critical process to ensure that the data generated are reliable, reproducible, and fit for the intended purpose. researchgate.netresearchgate.net For research applications involving this compound, method validation would establish the performance characteristics of the chosen technique, whether it be HPLC, nLC-MS/MS, or another method. gavinpublishers.com The key validation parameters are defined by international guidelines. mdpi.comikev.org
Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing samples spiked with a known amount of the analyte and calculating the percent recovery. researchgate.net For thiourea derivatives, recovery rates between 90% and 108% have been reported as acceptable. iaea.orgnih.gov
Precision: Precision measures the degree of agreement among a series of individual measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of a set of results. researchgate.net It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ikev.org For nLC-MS/MS methods analyzing thiourea compounds, RSD values of less than 11% are considered acceptable. researchgate.net
Sensitivity: The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net For a reversed-phase HPLC method developed for an N-acyl thiourea derivative, the LOD and LOQ were found to be 0.0174 μg/mL and 0.0521 μg/mL, respectively. mdpi.com
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision. researchgate.net This is typically demonstrated by a high correlation coefficient (R² > 0.99) for the calibration curve. researchgate.netmdpi.com
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or matrix components. gavinpublishers.com In chromatography, this is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. mdpi.comnih.gov
Table 3: Key Parameters for Analytical Method Validation
| Parameter | Definition | Common Acceptance Criteria for Research |
| Accuracy | Closeness of measured value to true value | Recovery typically within 80-120% |
| Precision | Agreement among multiple measurements | Relative Standard Deviation (RSD) < 15% |
| Linearity | Proportionality of signal to concentration | Correlation Coefficient (R²) ≥ 0.99 |
| LOD | Lowest detectable analyte concentration | Signal-to-Noise Ratio (S/N) of ~3:1 |
| LOQ | Lowest quantifiable analyte concentration | S/N of ~10:1; with acceptable precision/accuracy |
| Specificity | Ability to measure analyte without interference | No interfering signals at the analyte's retention time/m/z |
Coordination Chemistry and Metal Complexation Studies
Q & A
Q. What are the recommended synthetic routes for 3-Amino-1-(1-cyclopropylethyl)thiourea and its derivatives?
A two-step approach is commonly employed for thiourea derivatives: (1) Reaction of amines with isothiocyanates to form the thiourea core, and (2) functionalization of substituents (e.g., cyclopropylethyl groups) via alkylation or coupling reactions. For example, thiourea Schiff bases are synthesized by condensing thiourea with aldehydes, followed by esterification or metal coordination . Solvent choice (e.g., ethanol or DMAc) and catalysts (e.g., DMAP) are critical for yield optimization.
Q. How should researchers characterize the structural integrity and purity of this compound?
Key techniques include:
- Elemental analysis (CHN) to verify stoichiometry.
- FT-IR to confirm thiourea C=S stretching (~1250–1350 cm⁻¹) and N-H vibrations.
- NMR (¹H/¹³C) to resolve cyclopropylethyl and amino proton environments.
- X-ray crystallography (using SHELX or ORTEP-III ) for absolute configuration determination. Validate results with tools like PLATON to detect crystallographic outliers .
Q. What solvents are optimal for dissolving this compound, and how does solubility impact experimental design?
Thiourea derivatives generally dissolve in polar solvents (water, ethanol, DMF) but are insoluble in non-polar solvents. For example, thiourea’s solubility in ethanol is temperature-dependent, with dissolution enthalpy and entropy guiding solvent selection for reactions . Pre-solubility testing under varying pH and temperatures is advised to avoid precipitation during kinetic studies.
Q. What safety protocols are essential when handling this compound?
Thiourea derivatives may pose carcinogenic and thyroid-disrupting risks. Use fume hoods, PPE (gloves, lab coats), and monitor exposure limits. Toxicity data from animal studies (e.g., carcinogenicity in mice ) suggest strict adherence to institutional safety guidelines. Waste disposal must follow protocols for sulfur-containing organics .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
Combine molecular docking (e.g., AutoDock) to assess binding affinity with molecular dynamics simulations (e.g., GROMACS) to evaluate stability in biological environments. Pharmacokinetic parameters (logP, bioavailability) and toxicity profiles can be predicted via tools like SwissADME. For anticancer activity, prioritize hydrogen-bonding interactions between the thiourea moiety and target proteins (e.g., kinases) .
Q. What strategies resolve contradictions in crystallographic data for this compound?
Address outliers (e.g., thermal motion, disorder) using SHELXL’s refinement constraints and TWIN/BASF commands for twinned crystals . Cross-validate with spectroscopic data (NMR/IR) to confirm bond lengths and angles. For ambiguous electron density, employ density functional theory (DFT) optimizations to reconcile experimental and computational geometries .
Q. How does the cyclopropylethyl substituent influence electronic and steric properties compared to other thiourea derivatives?
Cyclopropane’s ring strain enhances electrophilicity at the thiourea sulfur, while the ethyl spacer modulates steric bulk. Compare with cyclohexyl or allyl derivatives via Hammett constants or NBO analysis. Experimental validation: Measure reaction kinetics in metal-binding assays (e.g., gold leaching ) to quantify substituent effects on reactivity.
Q. What methodologies analyze conflicting data on the environmental or carcinogenic risks of thiourea derivatives?
Apply weight-of-evidence approaches: (1) Re-evaluate rodent studies for dosing consistency and histopathology , (2) conduct Ames tests for mutagenicity, and (3) use QSAR models to predict eco-toxicity. For environmental persistence, perform HPLC-MS monitoring in simulated degradation studies .
Q. How can the thiourea moiety enhance metal-ion interactions in catalytic or environmental applications?
The C=S group chelates metals (e.g., Au⁺ in leaching or Fe³⁺ in phosphate sorption ). Design experiments with varying pH and redox conditions to optimize coordination. Use EXAFS/XANES spectroscopy to characterize metal-thiourea complexes and DFT to model adsorption energetics.
Q. What advanced spectroscopic techniques assess the stability of this compound under extreme conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
